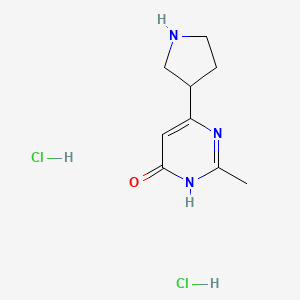

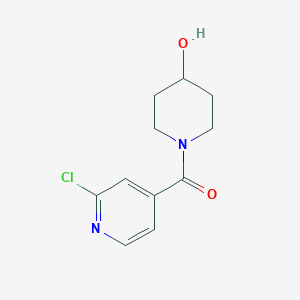

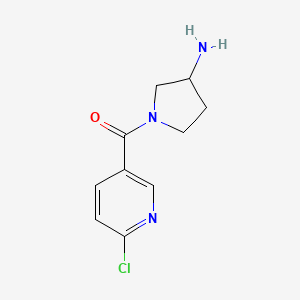

![molecular formula C8H6ClN3O2 B1462188 Acide 4-chloro-7-méthyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique CAS No. 1069473-61-5](/img/structure/B1462188.png)

Acide 4-chloro-7-méthyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique

Vue d'ensemble

Description

“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Applications De Recherche Scientifique

Synthèse d'inhibiteurs de kinase

Ce composé trouve des applications en tant qu'intermédiaire pharmaceutique, en particulier dans la synthèse d'inhibiteurs de kinase . Les inhibiteurs de kinase sont un type de composés qui inhibent l'activité d'une ou plusieurs des enzymes de la famille Janus kinase (JAK) . Cela interfère avec la voie de signalisation JAK – transducteur de signal et activateur de la transcription protéique (STAT), qui est une chaîne d'interactions entre les protéines de la cellule et est impliquée dans les processus de division et de mort cellulaire et de formation tumorale .

Traitement du cancer

Des dérivés de ce composé ont montré un potentiel en tant qu'agents anticancéreux . La voie de signalisation JAK-STAT, que ce composé peut interférer, est impliquée dans les processus de formation tumorale . Par conséquent, les inhibiteurs de cette voie, tels que ceux dérivés de ce composé, peuvent potentiellement être utilisés dans le traitement du cancer .

Traitement des maladies inflammatoires

Les inhibiteurs de JAK, qui peuvent être synthétisés à partir de ce composé, ont des applications thérapeutiques dans le traitement des maladies inflammatoires . Il s'agit notamment de maladies telles que la polyarthrite rhumatoïde, le psoriasis, la myélofibrose, la polycythémie vraie et la dermatite .

Applications antivirales

En plus de leurs applications anticancéreuses et anti-inflammatoires, les dérivés de ce composé ont également montré un potentiel en tant qu'agents antiviraux .

Traitement des troubles de la peau

Les applications polyvalentes de la 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine en chimie médicinale vont des agents anticancéreux ciblant PDK1 aux thérapies innovantes pour les troubles inflammatoires de la peau .

Synthèse de Tofacitinib

La 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine est un intermédiaire dans la synthèse du médicament en vrac, Tofacitinib . Le Tofacitinib est largement utilisé dans le traitement des patients adultes atteints de polyarthrite rhumatoïde modérée à sévère qui ont une réponse inadéquate ou intolérante au méthotrexate .

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including cell signaling, metabolism, and division .

Mode of Action

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by the compound can lead to a variety of effects on the immune system .

Result of Action

The molecular and cellular effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid’s action are primarily related to its inhibitory effect on kinases . By inhibiting these enzymes, the compound disrupts normal cellular functions, which can lead to various outcomes depending on the specific kinases targeted and the context within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Orientations Futures

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.

Analyse Biochimique

Biochemical Properties

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway. This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and autoimmune disorders .

Cellular Effects

The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the JAK-STAT pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can modulate immune cell function, potentially reducing inflammation and autoimmunity .

Molecular Mechanism

At the molecular level, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of STAT proteins, ultimately leading to changes in gene expression. The compound’s ability to inhibit JAK enzymes makes it a promising candidate for targeted therapies .

Dosage Effects in Animal Models

The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits JAK activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with JAK enzymes and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCXKVHEWPXSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655011 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069473-61-5 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

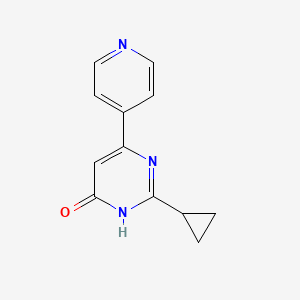

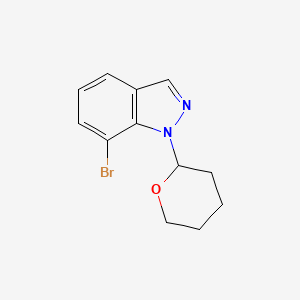

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)

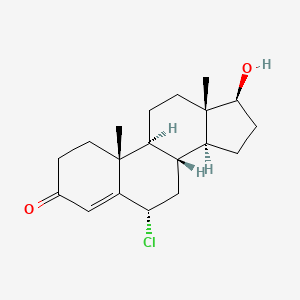

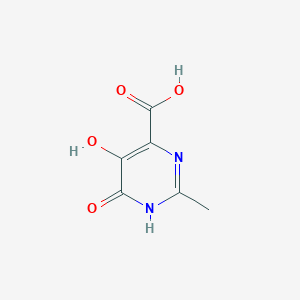

![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)

![5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B1462118.png)